molecular formula C10H10O4 B173760 2-(2-Methoxy-2-oxoethyl)benzoic acid CAS No. 14736-50-6

2-(2-Methoxy-2-oxoethyl)benzoic acid

Cat. No.: B173760
CAS No.: 14736-50-6
M. Wt: 194.18 g/mol
InChI Key: UKPMFGARCZOXDI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a benzoic acid moiety substituted with a methoxy group and an oxoethyl group. It is commonly used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other benzoic acid derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 2-(2-Methoxy-2-oxoethyl)benzoic acid’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, its stability could be affected by storage conditions, while its action and efficacy could be influenced by the physiological environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-2-oxoethyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by hydrolysis. One common method is the reaction of methyl 2-bromoacetate with sodium benzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the ester intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Similar structure but lacks the oxoethyl group.

    2-(2-Hydroxy-2-oxoethyl)benzoic acid: Similar but with a hydroxyl group instead of a methoxy group.

    2-(2-Ethoxy-2-oxoethyl)benzoic acid: Similar but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxy-2-oxoethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMFGARCZOXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163688
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14736-50-6
Record name 1-Methyl 2-carboxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14736-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2-methoxy-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxy-2-oxoethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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